REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[S:9])[NH2:8].OO>CO>[N:1]1[S:9][C:7]([NH2:8])=[C:3]2[S:4][CH:5]=[CH:6][C:2]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1)C(N)=S
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of MeOH
|
Type
|
ADDITION
|
Details
|
diluted with EtOAC, organic layer
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude
|
Type
|
CUSTOM
|
Details
|
pdt, purification by column chromatography (DCM/EtOAC=3:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1SC(=C2C1C=CS2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 334 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |